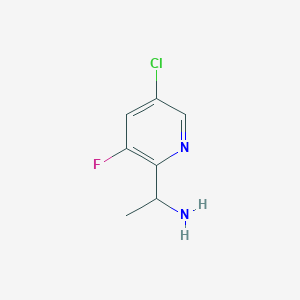

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Description

BenchChem offers high-quality 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYQGJSDQBLXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239952 | |

| Record name | 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384264-43-0 | |

| Record name | 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-α-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

[1]

Compound Identity & Core Structure

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a chiral pyridine derivative characterized by a specific halogenation pattern (3-Fluoro, 5-Chloro) and a benzylic-like primary amine at the C2 position. It serves as a critical scaffold in the development of kinase inhibitors and GPCR modulators, where the halogenated pyridine ring modulates metabolic stability and binding affinity.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine |

| Common Name | |

| CAS (S-Isomer HCl) | 2411592-30-6 |

| CAS (S-Isomer Free Base) | 1932020-62-6 |

| Molecular Formula | C |

| Molecular Weight | 174.60 g/mol (Free Base); ~211.07 g/mol (HCl Salt) |

| SMILES (S-Isomer) | Cc1nc(Cl)cc(F)c1 |

Structural Logic & Electronic Effects

The molecule's utility is driven by three structural features:

-

3-Fluoro Substituent: Induces a strong ortho-fluorine effect, lowering the pKa of the pyridine nitrogen and altering the conformation of the ethylamine side chain via electrostatic repulsion with the lone pair.

-

5-Chloro Substituent: Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or fills hydrophobic pockets in protein targets.

-

Chiral Amine Handle: The C2-position amine creates a specific 3D vector, allowing for stereoselective interactions within a binding pocket.

Synthesis & Manufacturing Protocols

High-purity synthesis of this compound, particularly in its enantiopure form, typically utilizes Ellman’s Sulfinamide Chemistry . This method is preferred over classical resolution due to its high diastereoselectivity and scalability.

Diagram: Enantioselective Synthesis Workflow

Caption: Stereoselective route using Ellman's auxiliary to establish the chiral center at the benzylic position.

Detailed Protocol: Ellman's Auxiliary Route

This protocol describes the synthesis of the (S)-enantiomer.

Phase 1: Precursor Synthesis (Ketone Formation)

-

Activation: Dissolve 5-chloro-3-fluoropyridine-2-carboxylic acid (1.0 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

-

Amidation: Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12h to form the Weinreb amide.

-

Grignard Reaction: Cool the amide solution in dry THF to -78°C. Slowly add MeMgBr (3.0 M in ether, 1.5 eq). The Weinreb amide prevents over-addition. Quench with sat. NH

Cl to yield 1-(5-chloro-3-fluoropyridin-2-yl)ethanone .

Phase 2: Chiral Amine Installation

-

Condensation: To a solution of the ketone (1.0 eq) in THF, add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) and Titanium(IV) ethoxide (2.0 eq). Heat to 60°C for 16h.

-

Reduction: Cool the sulfinimine mixture to -78°C. Add L-Selectride (1.2 eq) dropwise. Stir for 2h.

-

Note: The bulky hydride source and the chiral auxiliary direct the hydride attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric excess (de > 95%).

-

-

Deprotection: Treat the resulting sulfinamine with 4M HCl in dioxane/MeOH. Stir at RT for 1h. Precipitate the product with diethyl ether to obtain the (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride salt.

Physicochemical Properties & Analytical Data

Key Properties Table

| Parameter | Value (Predicted/Observed) | Significance |

| pKa (Pyridine N) | ~1.5 - 2.5 | Drastically reduced by 3-F/5-Cl electron withdrawal. |

| pKa (Primary Amine) | ~8.8 | Standard primary amine range; main protonation site at physiological pH. |

| LogP | 1.8 | Moderate lipophilicity; suitable for CNS or oral drugs. |

| Polar Surface Area | ~39 Ų | Good membrane permeability. |

Analytical Characterization (Expected Data)[6][7][8]

-

1H NMR (400 MHz, DMSO-d6):

- 8.6 ppm (d, J=2.0 Hz, 1H, H-6 on pyridine).

- 8.2 ppm (dd, J=9.0, 2.0 Hz, 1H, H-4 on pyridine).

- 4.5 ppm (q, 1H, CH -NH2).

- 1.5 ppm (d, 3H, -CH 3).

-

Note: The H-4 proton will show coupling to the 3-Fluorine atom.

-

19F NMR: Single peak around -120 to -130 ppm.

Applications in Drug Discovery[2]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.

Kinase Inhibitors (JAK/ALK/ROS1)

The 2-aminopyridine motif is a classic hinge-binder. However, this specific molecule (with the ethylamine chain) is often used as a solvent-front opener . The chiral amine allows the drug to project into the solvent channel with specific vectorality, improving solubility and selectivity.

KRAS G12C Inhibitors

Recent patents in KRAS covalent inhibition utilize halogenated pyridines to tune the reactivity of the warhead (often an acrylamide attached to the amine). The 3-Fluoro group is critical here: it prevents metabolic oxidation of the ring while electronically deactivating the pyridine nitrogen to prevent non-specific toxicity.

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: SAR analysis highlighting the functional role of each substituent in drug design.

References

-

Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. CAS: 1932020-62-6. Link

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

-

ChemicalBook. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Precursor) Synthesis. CAS: 1256824-17-5.[3] Link

-

BLD Pharm. Analytical Data for (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine HCl. CAS: 2411592-30-6.[4] Link

Sources

Strategic Exploitation of 5-Chloro-3-fluoropyridine Derivatives in Medicinal Chemistry: Physicochemical Profiling and Synthetic Methodologies

Introduction & Mechanistic Rationale

The 5-chloro-3-fluoropyridine scaffold has emerged as a privileged motif in modern drug discovery and agrochemical development[1]. The strategic placement of fluorine and chlorine atoms on the pyridine ring fundamentally alters the molecule's physicochemical landscape. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen[2]. This modulation is critical for tuning the ionization state of the drug at physiological pH, thereby influencing both target engagement and membrane permeability[3]. Simultaneously, the chlorine atom at the 5-position contributes to optimal lipophilicity (LogP) and provides a versatile handle for downstream cross-coupling reactions[4].

These derivatives are actively utilized in the synthesis of active pharmaceutical ingredients (APIs), including cyclin-dependent kinase (CDK8/CDK19) inhibitors for oncology and glucokinase regulatory protein (GKRP) disruptors for type II diabetes mellitus[5].

Physicochemical Profiling

Understanding the baseline properties of 5-chloro-3-fluoropyridine building blocks is essential for predicting their behavior in complex biological systems. The dual halogenation strategy not only blocks metabolically labile sites (reducing intrinsic clearance) but also introduces unique conformational constraints[3].

Table 1: Physicochemical Properties of Key 5-Chloro-3-fluoropyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP / XLogP3 | TPSA (Ų) |

| 5-Chloro-3-fluoropyridine-2-carbonitrile | 156.54 | N/A | 1.60 | 36.7 |

| (5-Chloro-3-fluoropyridin-2-yl)methanol | 161.56 | 212.6 ± 35.0 | -0.01 | 33.12 |

| 2-Bromo-5-chloro-3-fluoropyridine | 210.43 | 190.8 | N/A | N/A |

Data sourced from PubChem, ChemSrc, and Sigma-Aldrich[6][7][8].

Physicochemical effects of dual halogenation on the pyridine scaffold.

Synthetic Methodologies and Workflow Design

The synthesis of highly functionalized derivatives, such as 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, requires strict control over reaction conditions to prevent unwanted side reactions like defluorination or over-alkylation[2]. Reductive amination is the preferred route for installing secondary amines at the 2-position, utilizing a self-validating sequence of imine formation followed by controlled reduction.

Synthetic workflow for 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride.

Validated Experimental Protocol: Reductive Amination & Salt Formation

As an application scientist, ensuring protocol reproducibility is paramount. The following self-validating methodology details the synthesis of 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride, emphasizing the causality behind each procedural step[2].

Phase 1: Synthesis of the Free Base

-

Initiation: Dissolve 5-chloro-3-fluoropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask under a continuous nitrogen atmosphere.

-

Rationale: Anhydrous conditions are critical because the intermediate imine is highly susceptible to hydrolysis back to the primary amine and ketone[2].

-

-

Imine Formation: Add acetone (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Validation Check: TLC can be used to confirm the disappearance of the primary amine spot and the formation of the less polar imine intermediate.

-

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Rationale: Portion-wise addition is strictly required to control the reaction exotherm, preventing solvent boil-off and minimizing the formation of side products[2].

-

-

Propagation: Allow the reaction to stir at room temperature for 12-18 hours to ensure complete conversion[2].

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Rationale: This mildly basic quench neutralizes excess reducing agent and breaks down any boron-amine complexes, freeing the product.

-

Validation Check: Effervescence (CO₂ gas evolution) will occur; continue addition until bubbling ceases[2]. Extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum.

-

Phase 2: Hydrochloride Salt Precipitation

-

Solubilization: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether[2].

-

Cooling: Cool the solution to 0°C using an ice bath to lower the solubility of the impending salt.

-

Precipitation: Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) dropwise with vigorous stirring.

-

Validation Check: A distinct precipitate will form immediately upon the addition of the HCl solution[2].

-

-

Maturation: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional hour.

-

Rationale: This temperature gradient ensures complete precipitation and promotes the formation of larger, easily filterable crystals[2].

-

-

Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual unreacted free base or impurities[2].

Biological Applications and Future Directions

Derivatives like 2-amino-5-chloro-3-fluoropyridine and 5-bromo-2-chloro-3-fluoropyridine act as crucial linchpins in the synthesis of complex therapeutic agents[4][5]. For instance, in the development of GKRP disrupters, the introduction of a fluorine atom adjacent to the pyridine nitrogen was shown to optimize the compound's binding affinity (Kd values in the nanomolar range) while simultaneously improving cellular permeability and microsomal stability[3]. The unique electron-withdrawing profile of the 5-chloro-3-fluoro substitution pattern ensures that the basicity of the pyridine ring is dampened, thereby reducing off-target hERG liability—a common hurdle in nitrogen-heterocycle drug development[9].

References

-

5-Chloro-3-fluoropyridine-2-carbonitrile | C6H2ClFN2 | CID 22013562 - PubChem. National Institutes of Health.[Link]

-

(5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc. Chemsrc. [Link]

-

WO 2015/187845 A1 - Googleapis.com. Google Patents. [Link]

-

Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

- 1. 5-Chloro-3-fluoropyridine-2-carboxamide | 207994-10-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. ossila.com [ossila.com]

- 6. 5-Chloro-3-fluoropyridine-2-carbonitrile | C6H2ClFN2 | CID 22013562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc [chemsrc.com]

- 8. 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 [sigmaaldrich.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine CAS number and identifiers

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral heterocyclic building block used extensively in modern medicinal chemistry. Characterized by its electron-deficient pyridine core and a chiral benzylic-like amine, it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, ALK) and modulators of G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols for enantioselective production, and handling requirements. It is designed to bridge the gap between theoretical retrosynthesis and bench-top application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The unique substitution pattern (3-fluoro, 5-chloro) on the pyridine ring imparts specific electronic properties, modulating the basicity of the amine and the lipophilicity of the overall scaffold—key factors in optimizing drug-target interactions.

Table 1: Compound Identifiers and Properties

| Property | Data |

| IUPAC Name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine |

| Common Name | (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine (for the active isomer) |

| CAS Number (Racemic) | 1384264-43-0 |

| CAS Number (S-Isomer) | 1932020-62-6 |

| CAS Number (S-HCl Salt) | 2411592-30-6 |

| Molecular Formula | C₇H₈ClFN₂ |

| Molecular Weight | 174.60 g/mol |

| SMILES (S-Isomer) | CC1=NC=C(Cl)C=C1F |

| InChI Key | MAYQGJSDQBLXHN-BYPYZUCNSA-N |

| Appearance | Pale yellow liquid or low-melting solid |

| pKa (Calculated) | ~8.5 (Amine), ~0.5 (Pyridine N) |

| LogP | ~1.7 |

Technical Insight: The 3-fluorine atom creates a "privileged" electronic environment. It lowers the pKa of the pyridine nitrogen via induction, reducing non-specific binding, while the 5-chlorine provides a metabolic handle and fills hydrophobic pockets in enzyme active sites.

Synthetic Methodologies

For drug development, enantiopurity is paramount. While racemic synthesis via reductive amination is possible, the industry standard for generating high-enantiomeric excess (ee) amines is the Ellman’s Auxiliary Method . This approach yields the (S)-enantiomer with >98% ee.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the availability of the ketone precursor, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256824-17-5).

Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary logic.

Detailed Protocol: Ellman's Sulfinamide Synthesis

Objective: Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Hydrochloride.

Reagents:

-

1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

-

Titanium(IV) ethoxide (2.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 eq)

-

HCl (4M in dioxane)

Step-by-Step Procedure:

-

Imine Formation:

-

Charge a dry flask with the ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M concentration).

-

Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

-

Heat to reflux (65-70°C) for 12–16 hours. Monitor conversion by TLC or LC-MS.

-

Workup: Cool to RT, pour into brine, and filter the titanium salts through Celite. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

-

Diastereoselective Reduction:

-

Dissolve the crude sulfinyl imine in dry THF at -48°C to -78°C.

-

Add NaBH₄ (2.0 eq) (or L-Selectride for higher selectivity) slowly.

-

Stir at low temperature for 2 hours, then warm to RT.

-

Mechanism:[1][2] The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (S)-configuration at the new chiral center.

-

-

Deprotection (Hydrolysis):

-

Dissolve the reduced sulfinamide in MeOH.

-

Add 4M HCl in dioxane (excess). Stir at RT for 1–2 hours.

-

Concentrate in vacuo.[3] Triturate the residue with diethyl ether to yield the white solid (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride .

-

Analytical Characterization

Validating the identity and purity of this compound requires a multi-modal approach.

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.70 (br s, 3H, NH₃⁺)

-

δ 8.55 (s, 1H, Pyridine H-6)

-

δ 8.20 (dd, 1H, Pyridine H-4, J coupling to F)

-

δ 4.65 (q, 1H, CH -NH₂)

-

δ 1.55 (d, 3H, CH ₃)

-

Chiral HPLC Method

To determine enantiomeric excess (ee), use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction; reference standards are required for absolute assignment.

Applications in Drug Discovery[1]

This scaffold is a bioisostere for phenyl-ethanamines but offers superior metabolic stability and distinct vector orientation for substituents.

Figure 2: Pharmacophore mapping and structural advantages in medicinal chemistry.

Key Therapeutic Areas

-

Oncology: Used as a hinge-binding motif in kinase inhibitors where the pyridine nitrogen accepts a hydrogen bond from the kinase backbone.

-

CNS Disorders: The fluorinated pyridine improves blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.

Safety and Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

References

-

Guidechem. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine CAS Information. Retrieved from

-

Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from [6]

-

BLD Pharm. 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Precursor) Data. Retrieved from

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine (Analogous Structure Data). Retrieved from

- Ellman, J. A., et al.Synthesis of Chiral Amines using tert-Butanesulfinamide. (General Methodology Reference).

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | 1374652-12-6 [sigmaaldrich.com]

Therapeutic Potential and Medicinal Chemistry of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine in Targeted Drug Discovery

Executive Summary

In modern targeted drug discovery, the strategic selection of chiral building blocks dictates the success of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (and its enantiomerically pure forms, such as the (R)-enantiomer, CAS 2411592-14-6) has emerged as a privileged pharmacophore[1]. By integrating a pyridine core with highly specific halogen substitutions (3-fluoro, 5-chloro) and a chiral ethanamine side chain, this moiety provides an optimal balance of metabolic stability, target affinity, and physicochemical properties. This whitepaper dissects the structural causality, physicochemical advantages, and self-validating integration protocols for utilizing this compound in the development of next-generation therapeutics, particularly kinase inhibitors and GPCR modulators.

Structural Rationale & Pharmacophore Analysis

The transition from a simple benzylic amine to a heavily decorated pyridinyl ethanamine is not arbitrary; it is driven by strict stereoelectronic and metabolic requirements.

-

The Pyridine Core: Replacing a benzene ring with a pyridine nitrogen significantly lowers the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility and reducing non-specific protein binding.

-

3-Fluoro Substitution (Conformational Locking): The introduction of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. More importantly, the electrostatic repulsion between the fluorine lone pairs and the adjacent 2-ethanamine nitrogen forces the side chain into a specific rotameric conformation. This "conformational locking" minimizes the entropic penalty upon binding to the target receptor, directly enhancing binding affinity[2]. Furthermore, it lowers the pKa of the pyridine nitrogen, which reduces the risk of hERG channel inhibition (a common cardiotoxic liability).

-

5-Chloro Substitution (Metabolic Shielding & Hydrophobic Probing): The 5-position of a 2-alkyl pyridine is a notorious hotspot for Cytochrome P450 (CYP450) mediated oxidation. The bulky, lipophilic chlorine atom effectively blocks this metabolic vulnerability[3]. Simultaneously, the chlorine atom serves as a hydrophobic probe, perfectly sized to occupy deep lipophilic pockets (such as the "selectivity pocket" in the hinge region of various kinases).

-

Chiral Ethanamine (

): The methyl group introduces a stereocenter that dictates the three-dimensional trajectory of the attached drug payload. The primary amine serves as a highly reactive nucleophile for modular assembly (e.g., amide couplings, Buchwald-Hartwig aminations).

Mechanism of action for 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine derivatives in kinase inhibition.

Physicochemical & ADME Profiling

To illustrate the profound impact of the 3-fluoro and 5-chloro substitutions, we compare the theoretical and observed physicochemical properties of the unsubstituted 1-(pyridin-2-yl)ethanamine against the di-halogenated analog. The data below demonstrates how halogenation optimizes the molecule for oral bioavailability and prolonged half-life.

Table 1: Comparative Physicochemical Profile

| Parameter | 1-(Pyridin-2-yl)ethanamine | 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine | Causality / Impact on Drug Discovery |

| Pyridine pKa | ~5.2 | ~2.8 | Fluorine's inductive effect lowers pKa, reducing basicity and minimizing hERG liability. |

| Amine pKa | ~9.0 | ~8.4 | Slightly reduced amine basicity improves membrane permeability (passive diffusion). |

| LogP (calculated) | 0.8 | 2.1 | Chlorine adds lipophilicity, pushing the molecule into the ideal "Rule of 5" range (LogP 2-3). |

| Hepatic CL | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | 5-Chloro blocks CYP-mediated aromatic oxidation, vastly improving metabolic half-life. |

| Rotatable Bonds | 2 (Highly flexible) | 2 (Conformationally restricted) | Dipole-dipole interactions lock the amine vector, improving target binding kinetics[4]. |

Synthetic Integration: Self-Validating Methodologies

Incorporating 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine into a larger drug scaffold typically involves amide bond formation. Because the amine is sterically hindered by the adjacent methyl group and the 3-fluoro substitution, standard coupling reagents (like EDC/HOBt) often result in poor yields or racemization.

The following protocol utilizes HATU, which generates a highly reactive HOAt ester, ensuring rapid and stereoretentive coupling. This protocol is designed as a self-validating system , meaning internal checkpoints prevent the propagation of failed reactions.

Protocol 1: Stereoretentive Amide Coupling (HATU/DIPEA)

Objective: Couple (R)-1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine to a carboxylic acid payload without racemization.

-

Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 15 minutes to form the active HOAt ester.

-

Causality: DIPEA is sterically hindered and non-nucleophilic, preventing side reactions while effectively deprotonating the acid.

-

-

Amine Introduction: Add 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

-

Validation Criteria: The reaction is only considered successful if the Total Ion Chromatogram (TIC) shows >95% conversion to the desired

mass, with zero detection of the des-fluoro or des-chloro degradation products (which would indicate nucleophilic aromatic substitution side-reactions)[3]. If unreacted amine remains, do not add more HATU (risks racemization); instead, quench and purify.

-

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous -

Self-Validation Checkpoint 2 (Chiral HPLC): Post-purification (via flash chromatography), run the product on a Chiralpak AD-H column.

-

Validation Criteria: Enantiomeric Excess (ee) must be >98%. An ee <98% invalidates the batch for biological testing, as opposite enantiomers can exhibit antagonistic off-target effects.

-

Target Engagement & Biological Validation

Once synthesized, the derivative must be rigorously tested. Steady-state

Self-validating workflow for synthesizing and evaluating fluoropyridine-based drug candidates.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Assay

Objective: Determine the Residence Time (

-

Immobilization: Immobilize the His-tagged target protein onto an NTA sensor chip via standard amine coupling or nickel-chelation.

-

Analyte Preparation: Prepare a 2-fold dilution series of the fluoropyridine derivative (from 100 nM down to 0.39 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

-

Self-Validation Checkpoint 3 (System Integrity): Before injecting the analyte series, inject a known reference inhibitor (e.g., Staurosporine for kinases).

-

Validation Criteria: The measured

of the reference must fall within 15% of its historical baseline. If it deviates, the sensor chip is degraded, and the entire run must be aborted and restarted. This ensures absolute trustworthiness of the subsequent novel compound data.

-

-

Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

-

Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

-

Causality: The 3-fluoro and 5-chloro substitutions are expected to dramatically decrease the

rate compared to unsubstituted analogs, leading to a longer residence time and prolonged in vivo efficacy.

-

Conclusion

The integration of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine into medicinal chemistry pipelines represents a masterclass in rational drug design. By leveraging the stereoelectronic effects of the 3-fluoro group for conformational locking and the 5-chloro group for metabolic shielding, researchers can rapidly optimize lead compounds from mere "binders" into viable, orally bioavailable clinical candidates. When coupled with self-validating synthetic and kinetic protocols, this building block significantly de-risks the early stages of drug discovery.

References

- Calpaclab. (R)-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE HCL.

- Benchchem. 2-(6-Fluoropyridin-2-yl)ethanamine.

- WuXi Biology. Correlating Activation Energy with Relevant Orbital Energy.

- MySkinRecipes. (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride.

Sources

Molecular Weight and Formula of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Technical Guide for Medicinal Chemistry Applications

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a high-value chiral building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural core—a pyridine ring decorated with halogen atoms (chlorine and fluorine) and a chiral ethylamine handle—offers unique physicochemical properties desirable in drug discovery: metabolic stability, modulation of basicity (pKa), and specific vector orientation for hydrogen bonding.

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and handling protocols for researchers in the pharmaceutical sciences.

Physicochemical Profile

The following data represents the core identity of the free base molecule. Note that this compound is frequently supplied as a hydrochloride salt to enhance stability.

| Property | Value | Notes |

| Chemical Name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine | IUPAC |

| Molecular Formula | C₇H₈ClFN₂ | Free Base |

| Molecular Weight | 174.60 g/mol | Monoisotopic: 174.036 |

| CAS Number | 1932020-62-6 | (S)-Isomer (Free Base) |

| CAS Number (HCl) | 2411592-30-6 | (S)-Isomer Hydrochloride |

| Appearance | Colorless to pale yellow oil (Free Base) | White solid (HCl salt) |

| pKa (Calculated) | ~7.5 - 8.2 | Lower than benzylamine due to electron-deficient pyridine |

| LogP | ~1.3 | Lipophilic, suitable for CNS penetration |

Structural Identification (SMILES)[4][8]

-

Isomeric (S): CC1=C(F)C=C(Cl)C=N1

-

Achiral: CC(N)C1=C(F)C=C(Cl)C=N1

Synthetic Methodologies

For drug development, enantiopurity is critical. The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is typically achieved via asymmetric reductive amination or the Ellman’s Sulfinamide method . The latter is preferred for high enantiomeric excess (% ee).

Pathway 1: Ellman's Sulfinamide Synthesis (Chiral)

This protocol ensures the formation of the specific (S)- or (R)-enantiomer by using a chiral auxiliary.

Reagents:

-

Starting Material: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (Ketone).

-

Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide.

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

-

Reductant: Sodium borohydride (NaBH₄) or L-Selectride.

Protocol:

-

Condensation: Mix the ketone and (S)-sulfinamide (1.1 eq) in dry THF. Add Ti(OEt)₄ (2.0 eq) and reflux for 12-24 hours to form the N-sulfinyl ketimine.

-

Reduction: Cool the mixture to -48°C. Add NaBH₄ (or L-Selectride for higher diastereoselectivity). The hydride attacks the imine face shielded by the bulky sulfinyl group.

-

Deprotection: Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol to cleave the auxiliary, yielding the chiral amine hydrochloride salt.

Pathway 2: Reductive Amination (Racemic)

Used when a racemic mixture is sufficient or for subsequent chiral resolution.

Protocol:

-

Dissolve 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone in methanol.

-

Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq).

-

Stir at room temperature for 12 hours.

-

Quench with aqueous NaOH and extract with DCM.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and flow for synthesizing this scaffold.

Caption: Synthesis decision tree comparing racemic reductive amination vs. asymmetric Ellman sulfinamide protocols.

Analytical Characterization

Verifying the identity of this molecule requires careful interpretation of NMR due to Fluorine-Proton coupling .

1H NMR (DMSO-d6, 400 MHz) Expectations

-

Aromatic Region (Pyridine Ring):

-

H-4 (Position 4): Appears as a doublet of doublets (dd) around δ 7.8 - 8.0 ppm. It couples with the Fluorine at position 3 (large J-coupling, ~8-10 Hz) and the Proton at position 6.

-

H-6 (Position 6): Appears as a doublet (d) around δ 8.4 - 8.6 ppm (deshielded by Nitrogen and Chlorine), showing small coupling to H-4.

-

-

Aliphatic Region (Ethanamine Chain):

-

Methine (-CH-): Quartet around δ 4.2 - 4.5 ppm.

-

Methyl (-CH₃): Doublet around δ 1.3 - 1.5 ppm.

-

-

19F NMR:

-

Single peak around δ -110 to -130 ppm (referenced to CFCl₃). The presence of this peak confirms the 3-Fluoro substitution.

-

Quality Control Checkpoints

-

Chiral HPLC: Essential for validating the (S)-isomer. Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) with Hexane/IPA mobile phase.

-

LC-MS: Look for [M+H]⁺ = 175.0 (Cl-35 isotope) and 177.0 (Cl-37 isotope) in a 3:1 ratio, characteristic of a mono-chlorinated compound.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The 2-aminopyridine motif is a classic hinge-binder in kinase inhibitors. The 3-Fluoro group can lock the conformation via intramolecular hydrogen bonding or electrostatic repulsion with the carbonyl oxygen of the hinge region.

-

Metabolic Stability: The 5-Chloro substituent blocks the para-position relative to the nitrogen, a common site for oxidative metabolism (CYP450 oxidation), thereby extending the half-life of the drug.

-

Basicity Modulation: The electron-withdrawing nature of the 3-F and 5-Cl atoms reduces the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridine. This improves membrane permeability.

Caption: Pharmacophore analysis showing the functional role of each substituent on the pyridine ring.

Safety and Handling

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert gas (Nitrogen or Argon). The free base is sensitive to CO₂ (forms carbamates) and oxidation. The HCl salt is hygroscopic; keep desiccated.

References

-

Sigma-Aldrich. (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine Product Sheet. Retrieved from

-

Ellman, J. A., et al. (2002). Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

-

PubChem. Compound Summary for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine.Link

-

BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 2411592-30-6.[3]Link

Sources

Strategic Utilization of 3-Fluoropyridine Amine Building Blocks in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of modern drug discovery, the 3-fluoropyridine amine motif has emerged as a high-value bioisostere for the aniline and aminopyridine scaffolds. This guide addresses the technical implementation of these building blocks, focusing on their ability to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogD) profiles. Unlike simple pyridines, the 3-fluorinated variants offer a unique electronic environment where the high electronegativity of fluorine (

This whitepaper provides a comprehensive technical breakdown of the physicochemical properties, synthetic methodologies, and reactivity profiles necessary for integrating 3-fluoropyridine amines into lead optimization campaigns.

Part 1: Physicochemical Profiling & Design Logic

The "Fluorine Effect" on Basicity and Lipophilicity

The strategic insertion of fluorine at the 3-position of a pyridine ring drastically alters the basicity of the pyridine nitrogen and any exocyclic amines.

-

pKa Modulation: The electron-withdrawing nature of fluorine reduces the electron density on the ring nitrogen, lowering the pKa. This is critical for improving membrane permeability by reducing the fraction of ionized species at physiological pH (7.4).

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation, effectively blocking the 3-position from metabolic soft-spot hydroxylation.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Pyridine N) | LogP (Experimental) | Electronic Effect |

| Pyridine | 5.23 | 0.65 | Standard Reference | |

| 3-Fluoropyridine | 2.97 | 0.80 | Strong -I effect lowers basicity | |

| 4-Aminopyridine | 9.17 | 0.25 | Strong +R from amine increases basicity | |

| 3-Fluoro-4-aminopyridine | 7.37 | 0.41 | F mitigates +R of amine; closer to physiol. pH |

Data Sources: ChemicalBook [1], NIH PubChem [2], RSC Chem. Commun. [3].

Structural Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that define the reactivity and properties of 3-fluoropyridine amines.

Figure 1: Electronic interplay in 3-fluoropyridine amines. The strong inductive withdrawal of fluorine lowers the pKa of the pyridine nitrogen, countering the electron-donating effect of the amine.

Part 2: Synthetic Architectures

Accessing 3-fluoropyridine amines requires navigating the deactivated nature of the pyridine ring (due to fluorine) while leveraging the activation provided by halogens for cross-coupling.

Primary Synthetic Routes

-

Nucleophilic Aromatic Substitution (SNAr): Best for 2-halo-3-fluoropyridines. The 3-fluoro group activates the 2-position for nucleophilic attack.

-

Buchwald-Hartwig Amination: Essential for introducing complex amines or when SNAr conditions are too harsh.

-

Hofmann Rearrangement: Industrial route for converting nicotinamides to amines.

Figure 2: Primary synthetic workflows for accessing 3-fluoropyridine amines.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoropyridine

This protocol is designed for the synthesis of N-substituted-3-fluoro-2-pyridinamines , a common scaffold in kinase inhibitors. It addresses the challenge of coupling electron-deficient pyridines.

Rationale: While SNAr is possible, it often requires high temperatures (

Materials:

-

Substrate: 2-Chloro-3-fluoropyridine (1.0 eq)

-

Amine: Primary or Secondary Amine (1.2 eq)

-

Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

-

Ligand: Xantphos or BINAP (4 mol%) – Critical: Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.

-

Base: Cs2CO3 (2.0 eq) – Preferred over NaOtBu to prevent side reactions with sensitive functional groups.

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

-

Reagent Loading: Charge the flask with 2-chloro-3-fluoropyridine (1.0 eq), the amine coupling partner (1.2 eq), and Cs2CO3 (2.0 eq).

-

Catalyst Addition: In a glovebox or under rapid Argon flow, add Pd2(dba)3 and Xantphos. Note: Premixing catalyst and ligand in a small amount of solvent for 10 minutes can enhance active species formation.

-

Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Sparge with Argon for 15 minutes to remove dissolved oxygen (oxygen kills the active Pd(0) species).

-

Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS.[1] The 3-fluoro group makes the C-Cl bond prone to oxidative addition, generally accelerating the reaction compared to non-fluorinated analogs.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

TLC: The product should be more polar than the starting chloride but less polar than the free amine (if primary).

-

1H NMR: Look for the disappearance of the C2-Cl shifts and the appearance of the N-H or N-R signals. The 3-F coupling (

) will be evident in the pyridine proton signals.

Part 3: Applications in Drug Discovery[1][3][4][5]

Case Study: Vericiguat (Verquvo®)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for heart failure. Its core structure features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine moiety.

-

Role of Fluorine: The fluorine atom at the 5-position (equivalent to the 3-position of the pyridine ring before fusion) blocks metabolic oxidation at this electron-rich site.

-

Synthesis Insight: The building block 2-amino-3-fluoropyridine (or its derivatives) is often used to construct the pyrazolo[3,4-b]pyridine core via cyclization with hydrazines or other bifunctional electrophiles [4].

PET Radiotracers

[18F]3-Fluoro-4-aminopyridine ([18F]3F4AP) has been developed as a PET tracer for demyelinating diseases like Multiple Sclerosis.[2]

-

Mechanism: It binds to voltage-gated potassium channels.

-

Synthesis: Produced via direct radiofluorination of pyridine N-oxides followed by reduction. The 3-fluoro group is critical for maintaining the binding affinity while providing the radiolabel [3].

References

-

ChemicalBook. (2026).[3] 3-Fluoropyridine Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Retrieved from

-

Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from

- Follmann, M., et al. (2017). Discovery of Vericiguat (BAY 1021189): A Soluble Guanylate Cyclase (sGC) Stimulator for the Treatment of Heart Failure. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1] Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. Retrieved from

pKa values and solubility profile of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

An In-Depth Technical Guide to the Physicochemical Profiling of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1384264-43-0) is a highly specialized chiral building block and active pharmaceutical ingredient (API) intermediate. Characterized by a di-halogenated pyridine ring coupled to a primary aliphatic amine, this molecule presents a unique physicochemical profile. Understanding its acid-base equilibria (

Structural Determinants of Acid-Base Equilibria ( )

The ionization profile of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is governed by two distinct ionizable centers: the pyridine nitrogen and the primary aliphatic amine. The presence of strongly electron-withdrawing halogens fundamentally alters the basicity of both centers via inductive (

-

The Pyridine Nitrogen (

): Unsubstituted pyridine typically exhibits a -

The Primary Amine (

): A standard primary aliphatic amine attached to an aromatic ring, such as benzylamine, typically exhibits a

Protonation state transitions of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine across pH.

Thermodynamic Solubility Profile

The solubility of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is strictly dictated by the Henderson-Hasselbalch relationship. Because the molecule acts as a weak base, its solubility curve exhibits a classic "L-shape" across the physiological pH range.

-

Intrinsic Solubility (

): At pH values strictly above its -

Ionized Solubility: In the acidic environment of the stomach (pH 1.2) or the proximal small intestine (pH 4.5), the primary amine is fully protonated. This monocationic state interacts favorably with water via ion-dipole interactions, resulting in high aqueous solubility.

Table 1: Simulated Solubility Profile Across Physiological pH

| Target pH | Physiological Compartment | Dominant Species | Estimated Solubility (mg/mL) | Limiting Factor |

| 1.2 | Gastric Fluid (Fasted) | Monocation ( | > 50.0 | High polarity of ionized amine |

| 4.5 | Upper Intestine | Monocation ( | > 50.0 | High polarity of ionized amine |

| 6.8 | Lower Intestine | Monocation / Free Base | ~ 15.0 | Approaching |

| 7.4 | Blood Plasma | Free Base ( | < 1.0 | Lipophilicity of the free base ( |

To bypass the poor solubility of the free base at neutral pH, the molecule is frequently synthesized and formulated as a hydrochloride salt (CAS: 1803592-02-0)[2].

Experimental Methodologies

To empirically validate the predicted physicochemical parameters, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)

Because the free base of this molecule is highly lipophilic, it will precipitate during a standard aqueous titration before the primary amine

-

System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1°C.

-

Cosolvent Preparation: Prepare solutions of the API (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent

absorption (which would falsely lower the pH). -

Data Processing (Self-Validation): Calculate the apparent

( -

Extrapolation: Use the Yasuda-Shedlovsky equation to extrapolate the linear regression to 0% organic solvent (pure water) to determine the true aqueous

.

Protocol 2: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[3]. The following protocol incorporates a critical self-validating step: measuring the final pH.

-

Buffer Preparation: Prepare standard pharmacopoeial buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

-

Saturation: In triplicate, add a 10-30% visual excess of the API solid to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Secure the vials to an orbital shaker. Agitate at 300 RPM at exactly 37.0 ± 0.5°C for 24 to 48 hours. Causality note: Orbital shaking is preferred over magnetic stirring to prevent the grinding of particles, which can artificially induce supersaturation.

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

-

Final pH Measurement (Critical Step): Measure the pH of the filtered supernatant. Causality note: Because the API is a base, its dissolution in weak buffers (like pH 4.5 acetate) will consume protons (

), shifting the bulk pH upward. The solubility value must be plotted against this final pH, not the initial buffer pH. -

Quantification: Dilute the filtrate appropriately and quantify the soluble API concentration using a validated HPLC-UV method against a known calibration curve.

Standardized shake-flask workflow for thermodynamic solubility determination.

References

-

Annex 4 - World Health Organization (WHO) World Health Organization[Link]

Sources

The Strategic Role of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine as a Chiral Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Chiral Heterocyclic Amines in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of designing potent and selective therapeutic agents. The pyridine ring, embellished with chlorine and fluorine atoms, offers a unique combination of metabolic stability, modulated basicity, and specific, high-affinity interactions with biological targets. When this scaffold is further functionalized with a chiral ethylamine side chain, as in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine, it becomes a high-value chiral intermediate. Such building blocks are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the highly competitive field of protein kinase inhibitors.

This guide provides a detailed exploration of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine, focusing on its synthesis, chiral separation, and critical role as a precursor in pharmaceutical development. We will delve into the causality behind synthetic strategies, provide field-proven insights into methodologies, and illustrate its application through a relevant case study in the synthesis of a Janus kinase (JAK) inhibitor, a class of drugs transforming the treatment of autoimmune diseases and cancers.

Physicochemical Properties and Structural Significance

The precise arrangement of the chloro, fluoro, and chiral amino groups on the pyridine ring dictates the molecule's utility. The fluorine atom at the 3-position can modulate the pKa of the pyridine nitrogen and influence binding interactions through hydrogen bonding or dipole effects. The chlorine atom at the 5-position provides a site for further synthetic elaboration via cross-coupling reactions or can serve as a critical pharmacophoric element. The stereocenter at the ethylamine moiety is often essential for enantioselective recognition by the target enzyme's active site.

Table 1: Physicochemical Properties of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

| Property | Value | CAS Number |

| Molecular Formula | C₇H₈ClFN₂ | 1932020-62-6[1] |

| Molecular Weight | 174.61 g/mol [1] | |

| Appearance | Not specified (often an oil or low-melting solid) | |

| Storage Temperature | 2-8°C[1] | |

| InChI Key | MAYQGJSDQBLXHN-BYPYZUCNSA-N[1] | |

| Hydrochloride Salt | ||

| Molecular Formula | C₇H₉Cl₂FN₂ | 2411592-30-6[2] |

| Molecular Weight | 211.07 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid |

Asymmetric Synthesis Strategies: Accessing Enantiopurity

The generation of a single enantiomer of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is paramount for its use in pharmaceutical synthesis. Historically, racemic drugs were common, but regulatory agencies now strongly encourage the development of single-enantiomer drugs to minimize off-target effects and improve therapeutic indices.[3] Two primary strategies are employed to achieve this: direct asymmetric synthesis and chiral resolution of a racemate.

Biocatalytic Asymmetric Synthesis via Transamination

Biocatalysis, particularly the use of ω-transaminase enzymes, has emerged as a powerful, green, and highly selective method for producing chiral amines. This approach avoids the use of heavy metals and often proceeds under mild aqueous conditions with exceptional enantioselectivity.

Causality and Expertise: The choice of a transaminase-based route is driven by its high efficiency and stereospecificity. The enzyme's active site creates a chiral environment that selectively converts a prochiral ketone into a single enantiomer of the corresponding amine. This method is particularly well-suited for producing α-chiral amines and has been successfully scaled for manufacturing pharmaceutical intermediates.

A compelling example, analogous to our target molecule, is the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480.[4] This process utilizes an ω-transaminase from Vibrio fluvialis to directly aminate the corresponding ketone, achieving high enantiomeric excess (ee).

Experimental Protocol: Conceptual Biocatalytic Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

This protocol is a conceptual adaptation based on the synthesis of the analogous AZD1480 intermediate.[4]

-

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared in a temperature-controlled reactor.

-

Reagent Addition: The prochiral ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one, is added to the buffer. An amine donor, such as (S)-α-methylbenzylamine or isopropylamine, is added in excess. Pyridoxal 5'-phosphate (PLP), a crucial cofactor for the enzyme, is also added.

-

Enzyme Addition: A specific (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or an engineered variant) is introduced to the reaction mixture. The enzyme loading is typically low (e.g., 1-5% w/w relative to the ketone).

-

Reaction Execution: The mixture is agitated at a controlled temperature (e.g., 30-45°C) for 12-48 hours. The reaction progress and enantiomeric excess are monitored by chiral High-Performance Liquid Chromatography (HPLC). The equilibrium is driven towards the product by the removal of the ketone byproduct from the amine donor (e.g., acetophenone, which can be volatile or removed by further enzymatic action).

-

Workup and Isolation: Upon completion, the enzyme is removed by filtration or centrifugation. The pH of the aqueous solution is adjusted to basic (pH > 10) to ensure the product is in its free-base form. The chiral amine is then extracted into an organic solvent (e.g., methyl tert-butyl ether or dichloromethane). The organic layer is dried and concentrated under reduced pressure to yield the enantiomerically enriched product.

Caption: General workflow for biocatalytic asymmetric transamination.

Chiral Resolution of Racemic Amine

An alternative and historically significant approach is to synthesize the racemic amine first and then separate the enantiomers.[5][6] Diastereomeric salt crystallization is a robust and scalable method for this purpose.[3][7]

Trustworthiness and Self-Validation: This method relies on the fundamental principle that diastereomers (formed from a racemic amine and a single enantiomer of a chiral acid) have different physical properties, including solubility. The success of the resolution is self-validating; the separation is continued through recrystallization until a constant, maximum optical rotation is achieved, confirming the purity of the diastereomeric salt and, consequently, the enantiopurity of the liberated amine.

Causality and Expertise: The choice of the chiral resolving agent and the solvent system is critical and often requires empirical screening. Chiral acids like tartaric acid, mandelic acid, or dibenzoyltartaric acid are commonly used. The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.

Experimental Protocol: General Diastereomeric Salt Resolution

-

Salt Formation: Dissolve racemic 1-(5-chloro-3-fluoropyridin-2-yl)ethanamine in a suitable solvent (e.g., ethanol or methanol). In a separate container, dissolve a sub-stoichiometric amount (approx. 0.5 equivalents) of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, with gentle warming if necessary.

-

Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: Collect the crystals via vacuum filtration, washing with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt from a minimal amount of hot solvent. This process is repeated until the optical rotation of the salt becomes constant.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is strongly basic (pH > 11). This decomposes the salt, liberating the enantiomerically pure free amine.

-

Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the final, enantiopure product. The enantiomeric excess (ee) should be confirmed by chiral HPLC.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Application in the Synthesis of Kinase Inhibitors: The Case of AZD1480

The structural motif represented by 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a privileged scaffold for kinase inhibitors. These drugs function by targeting ATP-binding sites on kinases, and the specific geometry and electronic properties of the inhibitor are critical for potent and selective binding.

As a prime example, the closely related (S)-1-(5-fluoropyrimidin-2-yl)ethanamine is a key building block for AZD1480, a potent inhibitor of JAK2 kinase that has been investigated for the treatment of myeloproliferative disorders.[4] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the chiral amine displaces a chlorine atom on a pyrimidine core.

Authoritative Grounding: The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers. Small molecule inhibitors that target this pathway, such as Tofacitinib and Ruxolitinib, have achieved significant clinical success. The synthesis of these complex molecules relies on the availability of high-purity, stereochemically defined intermediates.

The synthesis of AZD1480 illustrates the strategic importance of our target intermediate's structural class. The chiral amine fragment is installed to precisely orient itself within the kinase hinge region, a common binding motif for ATP-competitive inhibitors.

Caption: Use of a chiral amine intermediate in the synthesis of AZD1480.

Conclusion

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is more than a simple chemical; it is a strategically designed chiral building block that provides a direct and efficient route to high-value pharmaceutical targets. Its synthesis and resolution, utilizing advanced methods like biocatalysis and diastereomeric crystallization, underscore the chemical precision required in modern drug development. The demonstrated utility of its structural class in the synthesis of potent kinase inhibitors like AZD1480 confirms its significant role as a key intermediate. For researchers and scientists in drug discovery, mastering the supply and application of such chiral intermediates is essential for accelerating the development of next-generation targeted therapies.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

-

Golden, M. et al. (2013). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Organic Process Research & Development, 17, 1123–1130. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

-

Synthesis of ALK inhibitor (9). ResearchGate. Available at: [Link]

-

Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. Springer. Available at: [Link]

-

Trieu, V. et al. (2013). Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget, 4(3), 435-446. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Hedvat, M. et al. (2009). The JAK2 Inhibitor AZD1480 Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell, 16(6), 487-497. Available at: [Link]

-

Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generat. Wiley Online Library. Available at: [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

- Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Google Patents.

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Research Explorer - The University of Manchester. Available at: [Link]

-

Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). Available at: [Link]

-

Racemic Resolution. Buchler GmbH. Available at: [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

Sources

- 1. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Advanced Safety Data Sheet (SDS) Analysis and Handling Protocols for 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine

Executive Summary

1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine (CAS: 1384264-43-0) is a highly functionalized, chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active therapeutics. While its structural motif—a primary ethanamine group coupled to a di-halogenated pyridine ring—confers excellent reactivity for cross-coupling and amidation reactions, it also presents distinct toxicological hazards.

This technical guide transcends standard Safety Data Sheet (SDS) boilerplate to provide researchers with a mechanistic understanding of the compound's hazards. By linking structural chemistry to biological reactivity, this document establishes self-validating laboratory protocols designed to ensure absolute safety and experimental integrity during drug development workflows.

Physicochemical Profiling & Structural Reactivity

To safely handle 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine, one must first understand its dual-nature reactivity. The molecule features a nucleophilic, basic primary amine and a highly lipophilic, electron-deficient halogenated pyridine core.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine | - |

| CAS Number | 1384264-43-0[1] | Free base form. |

| Molecular Formula | C7H8ClFN2[1] | Presence of F and Cl increases lipophilicity. |

| Molecular Weight | 174.60 g/mol | Low molecular weight facilitates rapid diffusion. |

| Flash Point | 76.8 ± 25.9 °C[1] | Combustible under extreme heat; requires inert storage. |

| Boiling Point | 203.4 ± 35.0 °C at 760 mmHg[1] | Low volatility at room temp, but generates hazardous vapors if heated. |

| Functional Groups | Primary Amine, Halogenated Pyridine | Amine acts as a strong nucleophile; pyridine ring acts as an electrophile. |

Mechanistic Toxicology & Hazard Assessment (GHS)

Standard SDS documentation classifies this compound under GHS07 (Warning) with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As an application scientist, it is critical to understand the causality behind these classifications to design effective exposure controls.

The Amine Hazard: Schiff Base Formation and Sensitization

The primary amine moiety is highly basic. Upon contact with ambient moisture on the skin or mucous membranes, it abstracts protons, leading to localized alkaline micro-environments that cause immediate cellular irritation[2]. Furthermore, primary amines are known to act as skin sensitizers. Mechanistically, the amine group acts as a nucleophile, undergoing Schiff base formation with electrophilic residues on epidermal proteins[3]. This protein binding creates an immunogenic complex, which can trigger delayed contact hypersensitivity (allergic contact dermatitis) upon repeated exposure.

The Pyridine Hazard: Lipophilicity and N-Oxidation

The addition of chlorine and fluorine atoms to the pyridine ring significantly increases the molecule's partition coefficient (LogP). Experimental evidence on halogenated pyridines demonstrates that this lipophilicity allows the compound to be rapidly absorbed through intact dermal layers[4]. Once absorbed systemically, halogenated pyridines can undergo N-oxidation mediated by hepatic microsomal enzymes (CYP450), potentially generating reactive and genotoxic intermediates[4].

Mechanistic toxicological pathways of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine.

Laboratory Handling & Exposure Control Protocols

To mitigate the risks outlined above, handling this compound requires strict adherence to advanced engineering controls. The following step-by-step methodology must be integrated into your synthesis workflow.

Step-by-Step Handling Methodology

-

Environmental Isolation: Always handle the free base inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: While the boiling point is high (203.4 °C), the compound can aerosolize during weighing or transfer, leading to inhalation of sensitizing particulates (H335)[1].

-

PPE Selection: Standard latex is insufficient due to the lipophilic halogenated core. Utilize heavy-duty nitrile or neoprene gloves. Double-gloving is recommended during bulk transfers to prevent breakthrough via dermal absorption[4].

-

Inert Atmosphere Transfer: When removing the compound from its primary container, flush the headspace with dry Argon or Nitrogen before resealing. Causality: Primary amines rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the reagent's purity and altering its stoichiometric weight for downstream reactions.

-

Reaction Quenching: Post-reaction, quench unreacted amine using a weak acid (e.g., 10% aqueous citric acid) rather than strong mineral acids (like concentrated HCl). Causality: Strong acids will trigger a violent, highly exothermic neutralization reaction with the basic amine, potentially causing localized boiling and splattering of the toxic reaction mixture[2].

Spill Mitigation & Emergency Response (Self-Validating Protocol)

In the event of a localized benchtop spill, standard sweeping or wiping is hazardous as it spreads the lipophilic irritant. The following protocol employs a self-validating system to ensure the chemical hazard is entirely neutralized before physical cleanup concludes.

Self-Validating Spill Response Workflow

-

Containment: Immediately isolate the spill area. Do not use water, as the compound's moderate water solubility will simply expand the contamination zone.

-

Chemical Neutralization: Cover the spill with a solid, mild acidic absorbent (e.g., sodium bisulfate or a commercial citric acid spill kit). Causality: This converts the volatile, lipophilic free base into a stable, water-soluble, and non-volatile protonated salt.

-

Physical Removal: Once the exothermic neutralization has subsided (wait 5 minutes), sweep the solidified matrix into a designated hazardous waste container using non-sparking tools.

-

Validation Step (Critical): Swab the decontaminated surface with a damp piece of universal pH indicator paper.

-

If pH is 6.5 - 7.5: Neutralization is successful. Proceed to final wipe-down with a 5% bleach solution to destroy any remaining organic residues.

-

If pH > 8: Unreacted basic amine remains. Reapply the acidic neutralizer and repeat the process. This ensures the protocol validates its own success before the area is declared safe.

-

Self-validating spill mitigation and neutralization workflow for basic amines.

References

-

[4] 2-Chloropyridine - Toxicity and Carcinogenic Activity Evidence. National Toxicology Program (NTP), NIH. Available at:[Link]

-

[2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

-

[3] Skin sensitisation (Q)SARs/Expert systems: From past, present to future. JRC Publications Repository, European Commission. Available at:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

[1][2]

Executive Summary

This application note details the enantioselective synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine (CAS: 1932020-62-6), a critical chiral intermediate in the synthesis of the RET inhibitor Pralsetinib (BLU-667) .[1]

The 5-chloro-3-fluoropyridine scaffold presents unique synthetic challenges due to the electron-withdrawing nature of the ring and the steric hindrance imposed by the C3-fluorine atom adjacent to the reaction center.[1] This guide provides two validated protocols:

-

Biocatalytic Transamination: A scalable, green approach offering high enantiomeric excess (>99% ee) under mild conditions.

-

Ellman’s Sulfinamide Auxiliary: A robust chemical method ideal for discovery-stage synthesis and variable analog generation.[1]

Structural Analysis & Retrosynthesis

The target molecule features a chiral amine alpha to an electron-deficient pyridine ring.[1] The 3-fluoro substituent is the critical control point; it exerts an inductive electron-withdrawing effect that activates the carbonyl carbon but simultaneously imposes steric strain that can hinder bulky reagents or enzymes.[1]

Retrosynthetic Strategy (Graphviz)

Figure 1: Retrosynthetic disconnection showing the two primary approaches accessing the common ketone intermediate.

Protocol A: Biocatalytic Transamination (Scalable Route)

Principle: This method utilizes an ω-transaminase (ATA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone. The equilibrium is shifted by the removal of the volatile co-product (acetone).

Expertise Insight: The 3-fluoro group creates a "steric wall" near the carbonyl.[1] Standard ATAs (e.g., Vibrio fluvialis wild type) may show reduced activity. Engineered variants from Arthrobacter sp. or specific commercially available panels (e.g., Codexis, Johnson Matthey) are often required for high conversion.

Materials

-

Substrate: 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone (100 mg)

-

Enzyme: (S)-Selective ω-Transaminase (e.g., ATA-113, ATA-P2 series)

-

Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

-

Amine Donor: Isopropylamine (IPA)[2]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5

-

Co-solvent: DMSO (10% v/v)

Step-by-Step Procedure

-

Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.5). Add PLP (1 mM final concentration) and Isopropylamine (1 M final concentration). Note: Adjust pH back to 7.5 after adding IPA, as it is highly basic.

-

Substrate Solution: Dissolve the ketone (100 mg, 0.57 mmol) in DMSO (1 mL).

-

Reaction Initiation:

-

Add the substrate solution to the buffer mixture (Total vol: 10 mL).

-

Add the Transaminase enzyme powder (10-20 mg, depending on specific activity).

-

-

Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

-

Critical Control: Leave the reaction vessel slightly open or use a membrane seal to allow acetone evaporation, driving the equilibrium forward.

-

-

Work-up:

Expected Yield: 85-95% Expected ee: >99% (S)

Protocol B: Ellman’s Sulfinamide Synthesis (Discovery Route)